molecular formula C8H5F5O B1432026 [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 1803570-73-1

[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol

Cat. No.: B1432026
CAS No.: 1803570-73-1
M. Wt: 212.12 g/mol
InChI Key: IWZJMMRHZHBIBS-UHFFFAOYSA-N
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Description

[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol is a fluorinated benzyl alcohol derivative that serves as a critical synthetic intermediate in advanced chemical research. Its molecular structure, featuring difluoro and trifluoromethyl substituents on the phenyl ring, is strategically significant in the development of active ingredients in the agrochemical and pharmaceutical sectors . Compounds with similar 2,6-dihalo-4-(trifluoromethyl)phenyl backbones are key precursors in the synthesis of insecticides like Fipronil and various pyrazole-based molecules , highlighting the value of this scaffold. The presence of fluorine atoms is known to enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this intermediate particularly valuable for creating novel compounds with optimized biological activity and physical properties . Researchers utilize this chemical as a versatile building block for the preparation of more complex entities. This product is intended for laboratory research and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2,6-difluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJMMRHZHBIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-73-1
Record name [2,6-difluoro-4-(trifluoromethyl)phenyl]methanol
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Biological Activity

[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6F5O
  • Molecular Weight : 224.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target biomolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent in clinical settings .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations. This suggests a dual mechanism of action—both inhibiting bacterial growth and killing bacteria directly.

Case Study 2: Cancer Cell Line Response

In another study examining the effects on cancer cell lines, researchers found that treatment with this compound led to increased apoptosis rates in HeLa cells. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment, indicating that the compound may induce programmed cell death through intrinsic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol, differing primarily in substituents or heterocyclic components:

[2,6-Difluoro-4-isopropyloxybenzyl alcohol]
  • Structure : Features an isopropyloxy (-OCH(CH₃)₂) group at the 4-position instead of -CF₃.
  • Properties :
    • The isopropyloxy group is electron-donating, which reduces the aromatic ring’s electron deficiency compared to -CF₃.
    • Likely exhibits lower thermal stability and higher solubility in polar solvents than the -CF₃ analog.
  • Status : Discontinued (as per ), limiting commercial availability .
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
  • Structure : Incorporates a thiazole ring fused to a 4-(trifluoromethyl)phenyl group.
  • Properties: Melting Point: 107°C (). Applications: Likely used in bioactive molecules (e.g., kinase inhibitors) due to thiazole’s prevalence in drug discovery .
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol
  • Structure : Substitutes the phenyl ring with a pyridine moiety bearing a -CF₃ group.
  • Properties: Melting Point: 123–124°C (). Applications: Relevant in catalysis or as intermediates in pharmaceuticals .
(2,6-Difluoro-3-iodophenyl)methanol
  • Structure : Replaces the 4-CF₃ group with iodine at the 3-position.
  • Properties: Iodine’s bulkiness and polarizability may hinder rotational freedom and increase molecular weight. Potential use in radiolabeling or cross-coupling reactions due to iodine’s reactivity .

Comparative Properties Table

Compound Name Substituents/Modifications Melting Point (°C) Key Features Applications
This compound 2,6-F; 4-CF₃; -CH₂OH Not reported High lipophilicity, electron-deficient ring Agrochemicals, polymers
[2,6-Difluoro-4-isopropyloxybenzyl alcohol] 2,6-F; 4-OCH(CH₃)₂; -CH₂OH Not reported Electron-donating substituent Discontinued (historical R&D)
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole; 4-CF₃; -CH₂OH 107 Sulfur heterocycle, H-bond acceptor Drug discovery
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol Pyridine; 5-CF₃; -CH₂OH 123–124 Nitrogen heterocycle, polar Catalysis, pharmaceuticals
(2,6-Difluoro-3-iodophenyl)methanol 2,6-F; 3-I; -CH₂OH Not reported Heavy atom, steric bulk Radiolabeling, cross-coupling

Preparation Methods

Fluorination and Trifluoromethylation of Aromatic Precursors

While direct preparation methods specifically for this compound are sparse in public literature, related fluorinated aromatic compounds such as 2,6-dichloro-4-trifluoromethyl aniline have been prepared under high temperature and pressure ammoniation conditions without catalysts, indicating robust conditions for functionalizing trifluoromethyl-substituted aromatics. Although this patent focuses on amination, the underlying chemistry of handling trifluoromethyl and halogen substituents under controlled temperature and pressure provides a foundation for preparing related fluorinated intermediates.

Stepwise Difluoromethylation and Functional Group Transformation

Recent advances in late-stage difluoromethylation provide insight into the installation of difluoromethyl groups on aromatic rings, which can be adapted for the synthesis of difluorinated phenyl derivatives. Amii and co-workers developed a stepwise strategy involving coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, followed by hydrolysis and high-temperature decarboxylation to yield difluoromethylarenes. This three-step-one-pot protocol is effective particularly for electron-deficient aryl halides and can be considered a conceptual basis for synthesizing difluorinated aromatic intermediates that can be further transformed into benzylic alcohols.

Data Table: Summary of Relevant Preparation Conditions and Yields

Step/Compound Reaction Conditions Yield (%) Notes
2,6-Dichloro-4-trifluoromethyl aniline (related intermediate) 173°C, 12.0 MPa, 73% ammonia, 11 h >99 (purity) Catalyst-free ammoniation, high pressure, ammonia recovery system
α-Aryl-α,α-difluoroacetates (difluoromethylation) Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, hydrolysis, decarboxylation Not specified Three-step one-pot, effective for electron-deficient aryl halides
2-(2',2'-Difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chlorides 0°C addition of methylsulfonyl chloride or trifluoromethanesulfanhydride anhydride, organic solvent, triethylamine 61-90 Multi-step, low temperature, organic solvent, purification by rectification

Q & A

Q. Data Contradiction Analysis :

ExampleYieldConditions
12457%Pd/C hydrogenation, room temp
43887%Cs₂CO₃, TBAI, 65°C, N₂ atmosphere
Higher yields in Example 438 highlight the role of optimized bases and inert conditions.

Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?

Answer:
The electron-withdrawing trifluoromethyl and fluorine groups stabilize the aromatic ring against electrophilic attack, reducing acid-catalyzed degradation. Experimental evidence includes:

  • Stability in formic acid : Used in purification without decomposition .
  • LCMS tracking : No detectable byproducts (e.g., aldehydes or ketones) after acid treatment .

Methodological Note : For long-term storage, store under nitrogen at –20°C to prevent oxidation of the alcohol group.

Advanced: How can researchers resolve contradictions in HPLC retention times for derivatives?

Answer:
Retention time variability (e.g., 1.46 vs. 1.67 min) arises from:

  • Substituent polarity : Iodine (hydrophobic) vs. methoxyethyl groups (polar) .
  • Column conditioning : Ensure consistent acetonitrile/water gradients and column equilibration times.

Q. Validation Protocol :

Run parallel standards (e.g., unsubstituted benzaldehyde vs. trifluoromethyl derivatives).

Use QC-SMD-TFA05 conditions for comparability .

Basic: What solvents and catalysts are optimal for etherification reactions involving this compound?

Answer:

  • Solvents : Methanol, acetonitrile, or N,N-dimethylformamide (DMF) ensure solubility .
  • Catalysts : Bis(triphenylphosphine)palladium(II) chloride for Sonogashira couplings (e.g., alkyne introductions) .

Q. Reaction Example :

This compound + Propargyl bromide  
→ Pd(PPh₃)₂Cl₂, CuI, DMF  
→ 85% yield (analogous to Example 124) [[5]]  

Advanced: What strategies mitigate steric hindrance in nucleophilic substitutions on the aromatic ring?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time and improves access to hindered sites.
  • Bulky leaving groups : Use iodides (vs. chlorides) for faster displacement .
  • Protecting groups : Temporarily protect the methanol group with tert-butyldimethylsilyl (TBS) to prevent side reactions .

Basic: How is the compound purified after multi-step syntheses?

Answer:

  • C18 reverse-phase chromatography : Effective for separating polar byproducts (e.g., iodinated intermediates) .
  • Gradient elution : Start with 50% acetonitrile/water, incrementally increase to 90% acetonitrile .

Q. Yield Comparison :

StepPurification MethodYield
1C18 chromatography96%
2Direct crystallization50%
Chromatography outperforms crystallization for complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol

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